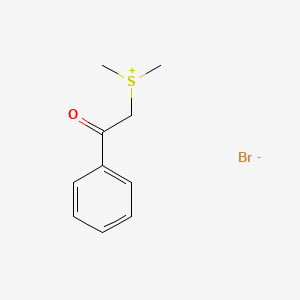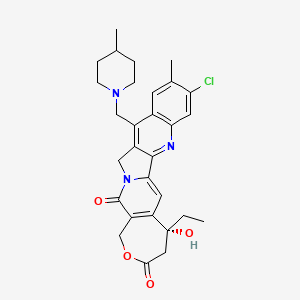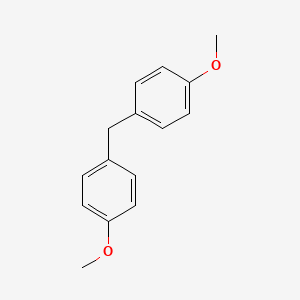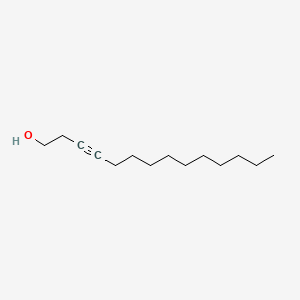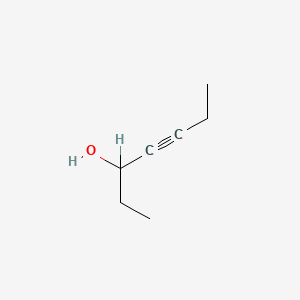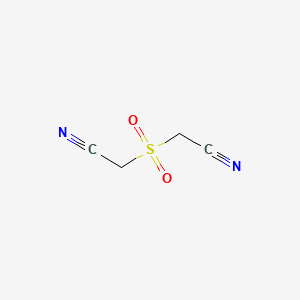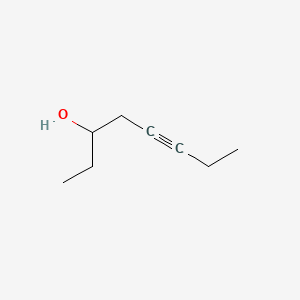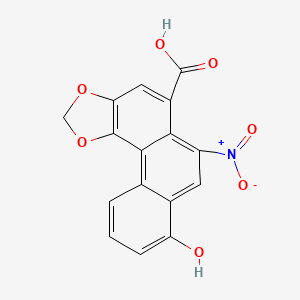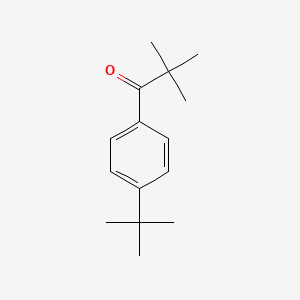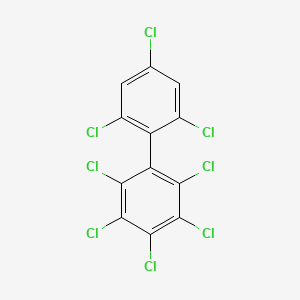
2,2',3,4,4',5,6,6'-Octachlorobiphenyl
説明
2,2',3,4,4',5,6,6'-Octachlorobiphenyl (OCBP) is a halogenated hydrocarbon that is found in the environment and is a persistent organic pollutant (POP). It is a member of the polychlorinated biphenyl (PCB) family, which is composed of 209 congeners. This compound has been studied extensively due to its environmental persistence, toxicity, and bioaccumulation. In
科学的研究の応用
Environmental Persistence and Degradation
Degradation by Anaerobic Microorganisms
Anaerobic microorganisms have been shown to dechlorinate polychlorinated biphenyls (PCBs), including OCB, indicating a potential for natural attenuation in sediments. The study by Van Dort and Bedard (1991) demonstrated ortho and meta dechlorination of a PCB congener by anaerobic microorganisms, suggesting a pathway for the degradation of OCB in natural environments (Van Dort & Bedard, 1991).
Chemical Analysis and Identification
Identification in Commercial Mixtures and Human Breast Milk
Mullin et al. (1981) synthesized and characterized nona- and octachlorobiphenyl isomers, including OCB, to identify them in commercial PCB mixtures and human breast milk. This work is crucial for assessing exposure and environmental contamination (Mullin et al., 1981).
Environmental and Health Impact Studies
Characterization of Atropisomers
The study by Püttmann et al. (1986) focused on the characterization of atropisomers of PCBs, including OCB. Their findings on the rotational stability of these compounds contribute to understanding the environmental persistence and toxicological impact of PCBs (Püttmann et al., 1986).
Solubility and Environmental Mobility
Solubility in Water/Alcohol Mixtures
The study by Li and Andren (1994) measured the solubilities of various PCBs, including OCB, in water/alcohol mixtures. Understanding the solubility of PCBs is crucial for predicting their environmental mobility and bioavailability (Li & Andren, 1994).
Mechanisms of Degradation
Mechanochemical Treatment
Nomura et al. (2005) investigated the degradation mechanism of dioxins and PCBs, including OCB, through mechanochemical processes. This research provides insight into potential remediation technologies for PCB-contaminated sites (Nomura et al., 2005).
作用機序
Target of Action
The primary target of 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl is the endocrine system . It mimics the natural hormone estrogen , leading to various developmental and reproductive problems in exposed organisms.
Mode of Action
2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl interacts with its targets by disrupting the endocrine system . It binds to the XRE promoter region of genes it activates . This compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to have a high degree of bioaccumulation due to its lipophilic nature .
Result of Action
The action of 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl results in toxic effects on children’s health . It also affects testosterone production and semen viability in foxes during mating .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl. Long-term exposure to high concentrations of this compound can lead to adverse health effects .
特性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(14)6(5(15)2-3)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZUWXRNKHXZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074240 | |
| Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |
CAS RN |
74472-52-9 | |
| Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6,6'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJJ2UNV2AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



